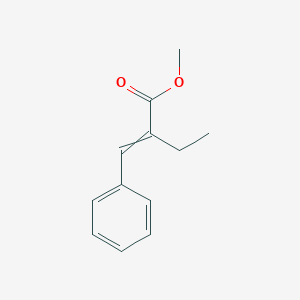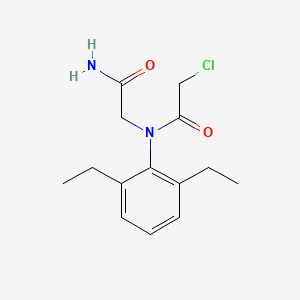
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of a chloroacetyl group and a 2,6-diethylphenyl group attached to a glycinamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with glycine to form the final product. The reaction conditions usually involve maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
化学反应分析
Types of Reactions
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The glycinamide backbone can participate in condensation reactions with other compounds, forming larger molecules.
Common Reagents and Conditions
Common reagents used in the reactions of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.
科学研究应用
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The 2,6-diethylphenyl group can interact with hydrophobic regions of proteins and other biomolecules, influencing their activity and stability.
相似化合物的比较
Similar Compounds
Similar compounds to N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide include:
- N~2~-(Chloroacetyl)-N~2~-(2,6-dimethylphenyl)glycinamide
- N~2~-(Chloroacetyl)-N~2~-(2,6-diisopropylphenyl)glycinamide
- N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)alaninamide
Uniqueness
The uniqueness of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2,6-diethylphenyl group provides steric hindrance and hydrophobic interactions, while the chloroacetyl group offers a reactive site for covalent modifications.
属性
CAS 编号 |
62659-43-2 |
|---|---|
分子式 |
C14H19ClN2O2 |
分子量 |
282.76 g/mol |
IUPAC 名称 |
2-(N-(2-chloroacetyl)-2,6-diethylanilino)acetamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-10-6-5-7-11(4-2)14(10)17(9-12(16)18)13(19)8-15/h5-7H,3-4,8-9H2,1-2H3,(H2,16,18) |
InChI 键 |
PWYNHGNAVPMXHG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)N(CC(=O)N)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14510190.png)
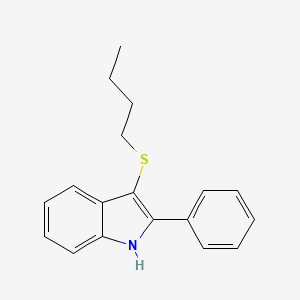
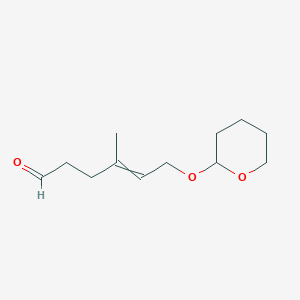

![2-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)sulfanyl]hexanoyl chloride](/img/structure/B14510228.png)
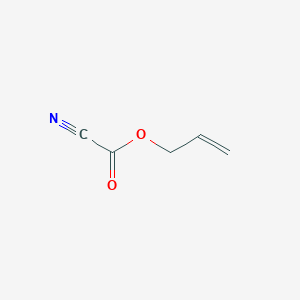


![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14510244.png)

